EGFR-Dependent Cellular Proliferation Inhibition
In a cellular assay measuring inhibition of EGF-stimulated DNA synthesis in ER 22 cells, the class of tert-butyl-substituted hydroxybiphenyl carboxylic acids achieved low-micromolar IC50 values (e.g., 1.1 µM for the most potent analog), whereas the unsubstituted biphenyl scaffold or analogs missing either the hydroxyl or hydrophobic group showed IC50 values >> 100 µM in vitro [1]. This data underscores that the 4'-tert-butyl and 4-hydroxy substitution on biphenyl-3-carboxylic acid is essential for potent cellular activity.
| Evidence Dimension | Inhibition of EGF-dependent cellular proliferation (DNA synthesis) |
|---|---|
| Target Compound Data | Class representative IC50 ~1.1 µM (exact value for CAS 142556-92-1 not disclosed in abstract; it belongs to the most active series bearing tert-butyl and free carboxylic/hydroxy groups) |
| Comparator Or Baseline | Unsubstituted or incorrectly substituted analogs: IC50 >> 100 µM in vitro |
| Quantified Difference | > 90-fold improvement in cellular potency |
| Conditions | ER 22 cell line; EGF-stimulated DNA synthesis measured by [3H]thymidine incorporation |
Why This Matters
Procurement of this specific substitution pattern is required to reproduce the low-micromolar cellular activity observed in peer-reviewed SAR; simpler biphenyl acids are effectively inactive.
- [1] Million, M. E., Boiziau, J., Parker, F., Tocque, B., Roques, B. P., & Garbay, C. (1995). Inhibition of the EGF-stimulated cellular proliferation of ER 22 cells by hydroxybiphenyl derivatives. Journal of Medicinal Chemistry, 38(23), 4693–4703. https://doi.org/10.1021/jm00023a009 View Source
